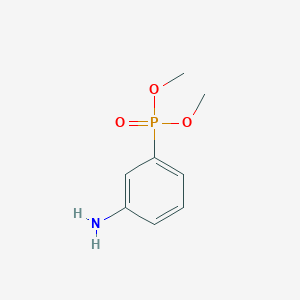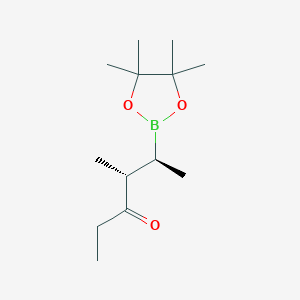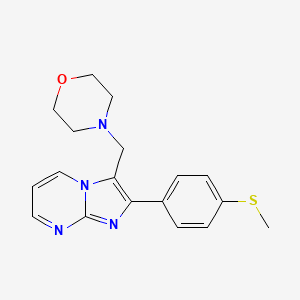
Tetrabutylantimony(V) bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylantimony(V) bromide is an organometallic compound with the chemical formula [CH3(CH2)3]4SbBr. It is a compound of antimony, a metallic element with the chemical symbol Sb and atomic number 51. This compound is known for its unique properties and applications in various fields of scientific research .
Preparation Methods
Tetrabutylantimony(V) bromide can be synthesized through various synthetic routes. One common method involves the reaction of antimony pentachloride with butyl lithium, followed by the addition of bromine. The reaction conditions typically require a controlled environment to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity .
Chemical Reactions Analysis
Tetrabutylantimony(V) bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: this compound can undergo substitution reactions where the bromide ion is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. .
Scientific Research Applications
Tetrabutylantimony(V) bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other organometallic compounds and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of tetrabutylantimony(V) bromide involves its interaction with various molecular targets and pathways. It can conjugate with reduced glutathione to form complexes that participate in various biochemical processes. Additionally, it can catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Tetrabutylantimony(V) bromide can be compared with other similar compounds, such as:
- Tetrabutylphosphonium bromide
- Trimethylantimony
- Antimony tri-n-butyl These compounds share some similarities in their chemical structure and properties but differ in their specific applications and reactivity. This compound is unique due to its specific combination of butyl groups and bromide ion, which imparts distinct chemical and physical properties .
Properties
CAS No. |
45212-19-9 |
|---|---|
Molecular Formula |
C16H36BrSb |
Molecular Weight |
430.12 g/mol |
IUPAC Name |
bromo(tetrabutyl)-λ5-stibane |
InChI |
InChI=1S/4C4H9.BrH.Sb/c4*1-3-4-2;;/h4*1,3-4H2,2H3;1H;/q;;;;;+1/p-1 |
InChI Key |
JVFNASPYONXEIE-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sb](CCCC)(CCCC)(CCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile](/img/structure/B14150022.png)

![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)
![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)
![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)

![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)

![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)




![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)
